molecular formula C8H3BrClFN2 B8195017 2-Bromo-7-chloro-5-fluoroquinazoline

2-Bromo-7-chloro-5-fluoroquinazoline

Cat. No.: B8195017
M. Wt: 261.48 g/mol
InChI Key: WGZPYNWRNJVYQR-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-5-fluoroquinazoline is a heterocyclic compound with the molecular formula C8H3BrClFN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chloro-5-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination and chlorination of 5-fluoroquinazoline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent such as bromine or chlorine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline oxides or reduced quinazolines .

Scientific Research Applications

2-Bromo-7-chloro-5-fluoroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-chloroquinazoline
  • 5-Fluoroquinazoline
  • 7-Chloro-5-fluoroquinazoline

Uniqueness

2-Bromo-7-chloro-5-fluoroquinazoline is unique due to the presence of three different halogen atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

2-bromo-7-chloro-5-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-8-12-3-5-6(11)1-4(10)2-7(5)13-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZPYNWRNJVYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=CN=C(N=C21)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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